3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The molecular structure of similar compounds involves a 1,3,2-dioxaborolane ring with four methyl groups attached to the boron atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of boronic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are solid at 20 degrees Celsius . .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials . The presence of the dioxaborolane moiety allows for the coupling with various aryl or vinyl halides under palladium catalysis, leading to a diverse array of biaryl or styrenyl derivatives.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the borylation of alkylbenzenes , suggesting that this compound might also interact with similar molecular targets.
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into a molecule. This compound, being a boron-containing compound, can participate in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . These reactions can lead to the formation of various biologically active compounds .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. Given its potential role in borylation reactions, it could influence the structure and function of target molecules, potentially leading to various biological effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C , suggesting that it may be sensitive to temperature. Additionally, the presence of certain catalysts, such as palladium or copper, can significantly influence its reactivity .
properties
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10;/h10,14H,5-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPPFWKIBMBDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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